molecular formula C22H24N4O2 B11284640 1-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one

1-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one

Cat. No.: B11284640
M. Wt: 376.5 g/mol
InChI Key: SKVYOCIHLUQDIF-UHFFFAOYSA-N
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Description

1-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one, often referred to as MTDP , is a heterocyclic compound with a fascinating structure. It combines a triazolo ring and a pyrimidine ring, making it a versatile scaffold for drug design and development. Let’s explore its synthetic routes, chemical properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of MTDP involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (a precursor) with 2,4,6-trichlorophenyl hydrazine in ethanol (EtOH) containing concentrated hydrochloric acid (HCl). The mixture is stirred in boiling EtOH for 2 hours .

Industrial Production:: While specific industrial production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures efficient and reproducible synthesis.

Chemical Reactions Analysis

MTDP undergoes various chemical reactions:

    Oxidation: It can be oxidized to form different functional groups.

    Reduction: Reduction reactions modify its substituents.

    Substitution: MTDP can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines) are used.

    Major Products: These reactions lead to diverse derivatives with altered pharmacological properties.

Scientific Research Applications

MTDP finds applications in:

    Medicine: Its derivatives exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

    Enzyme Inhibition: MTDP derivatives act as carbonic anhydrase inhibitors, cholinesterase inhibitors, and anti-lipase agents.

    Antiviral Properties: Some derivatives show antiviral activity.

Mechanism of Action

The exact mechanism of MTDP’s effects depends on its specific derivatives. It likely involves interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]propan-1-one

InChI

InChI=1S/C22H24N4O2/c1-4-21(27)25-19(16-9-11-18(28-3)12-10-16)13-20(26-22(25)23-14-24-26)17-7-5-15(2)6-8-17/h5-12,14,19-20H,4,13H2,1-3H3

InChI Key

SKVYOCIHLUQDIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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